

An In-Depth Technical Guide to the Synthesis of GSK189254A

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Compound of Interest

Compound Name: GSK189254A

Cat. No.: B1684317

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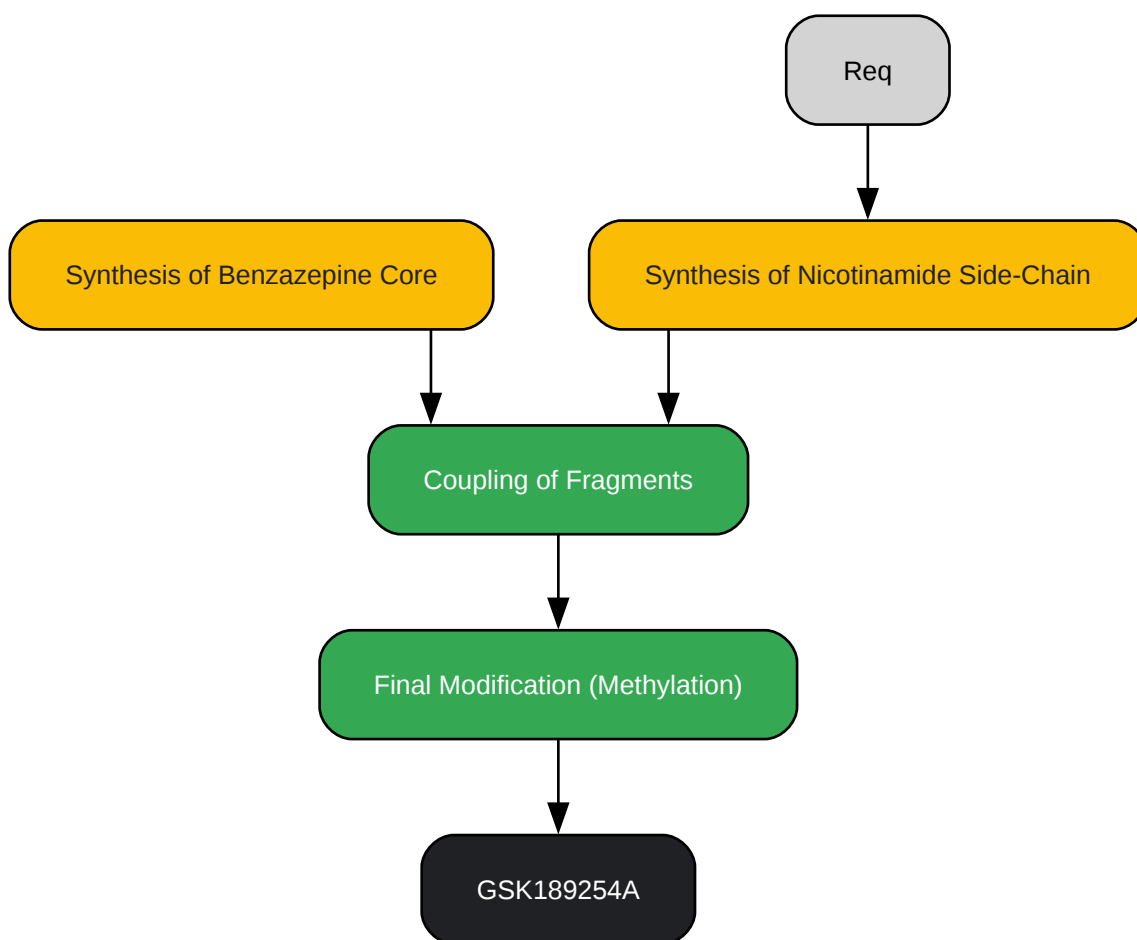
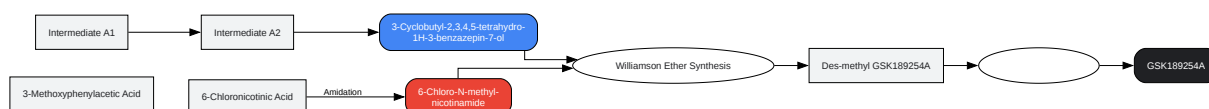
This technical guide provides a comprehensive overview of the synthesis pathway for **GSK189254A**, a potent and selective histamine H3 receptor antagonist. The information presented herein is intended for a scientific audience and details the chemical reactions, intermediates, and requisite experimental conditions for the preparation of this compound. All quantitative data has been summarized for clarity, and key experimental protocols are provided.

Synthesis Overview

The synthesis of **GSK189254A** can be conceptually divided into the construction of two key structural fragments: the tricyclic 3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol core and the 6-chloro-N-methylnicotinamide side-chain. These intermediates are subsequently coupled via a Williamson ether synthesis, followed by a final N-methylation step to yield the target molecule.

A notable synthetic route has been described for the radiolabeled analog, [11C]GSK189254, which provides insight into the final step of the synthesis. The non-radiolabeled compound is prepared in a multi-step sequence, with one reported pathway commencing from 3-methoxyphenylacetic acid and 6-chloropyridine-3-carboxylic acid or 6-chloronicotinamide, proceeding through 7 or 8 steps, respectively.

Synthesis Pathway Diagram



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com